molecular formula C26H23ClN2O4S B2799929 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 902291-71-8

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2799929
CAS No.: 902291-71-8
M. Wt: 494.99
InChI Key: VWXHAUMWWSSFKA-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a sulfonyl group, and various substituents

Scientific Research Applications

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and quinoline core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group, in particular, may confer distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-16-5-9-20(10-6-16)34(32,33)24-14-29(23-11-8-19(27)13-21(23)26(24)31)15-25(30)28-22-12-17(2)4-7-18(22)3/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXHAUMWWSSFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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